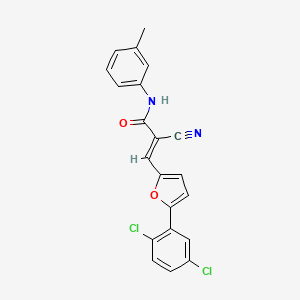

(E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(m-tolyl)acrylamide

Description

The compound (E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is an acrylamide derivative featuring a cyano group at the α-position, a 5-(2,5-dichlorophenyl)furan-2-yl substituent at the β-position, and an m-tolyl (meta-methylphenyl) group on the amide nitrogen. Its molecular formula is C₂₂H₁₅Cl₂N₂O₂ (exact mass: 434.27 g/mol). The (E)-configuration is critical for its spatial arrangement, influencing binding interactions with biological targets such as sirtuins (e.g., SIRT2) .

Properties

IUPAC Name |

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O2/c1-13-3-2-4-16(9-13)25-21(26)14(12-24)10-17-6-8-20(27-17)18-11-15(22)5-7-19(18)23/h2-11H,1H3,(H,25,26)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEJYQFXHLYUDY-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound belongs to a class of acrylamides, which are known for their diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and applications.

Chemical Structure

The molecular formula of this compound is C22H18Cl2N2O, with a molecular weight of 426.29 g/mol. The structure includes significant functional groups such as cyano, furan, and amide moieties, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of acrylamides can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanism of Action : The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways. For example, studies on related compounds have demonstrated their ability to inhibit B-Raf kinase, which is frequently mutated in melanoma and other cancers .

- Case Study : A study conducted on a similar compound showed an IC50 value in the nanomolar range against B-Raf(V600E) mutated cells, indicating potent selective cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored through various in vitro assays.

- In Vitro Studies : In macrophage cultures, compounds in this class were shown to modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα without exhibiting cytotoxicity at certain concentrations .

- In Vivo Models : Animal studies have demonstrated that these compounds can significantly reduce inflammation in models like CFA-induced paw edema and zymosan-induced peritonitis .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of B-Raf kinase | |

| Induction of apoptosis | ||

| Anti-inflammatory | Reduction of IL-1β and TNFα levels | |

| Decreased paw edema in vivo |

Research Findings

Research has highlighted the importance of structural modifications in enhancing the biological activity of acrylamide derivatives. For example:

- Multicomponent Reactions (MCRs) : These synthesis methods allow for the efficient assembly of complex molecules from multiple precursors, leading to compounds with improved pharmacological profiles.

- Molecular Docking Studies : Investigations into the binding affinities of these compounds with various biological targets have provided insights into their mechanisms of action and potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The acrylamide scaffold allows for modular modifications, with the nitrogen substituent significantly impacting biological activity and physicochemical properties. Below is a comparative analysis:

Key Observations:

N-Substituent Impact: Quinolin-5-yl (AGK2): Enhances π-π stacking and hydrophobic interactions with SIRT2’s active site, critical for inhibition . Benzylpiperidine/Benzothiophene: Bulky groups may improve selectivity but complicate synthesis .

Bioactivity: AGK2’s SIRT2 inhibition is well-documented, while the m-tolyl analog’s activity remains inferred. Compounds with aryl groups (e.g., quinolinyl, benzothiophenyl) generally show higher potency than aliphatic substituents (e.g., cyclohexyl) .

Physicochemical Properties: Solubility: AGK2’s DMSO solubility (>9.3 mg/mL) contrasts with the m-tolyl analog’s predicted lower solubility due to increased hydrophobicity . Stability: Electron-withdrawing groups (e.g., cyano, dichlorophenyl) enhance stability but may reduce metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.